3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
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Overview
Description
3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid is a complex organic compound that features a 1,2,4-triazole ring, a benzoyl group, and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring is particularly noteworthy, as this structure is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid typically involves multi-step synthetic routes. One common method starts with the preparation of the 1,2,4-triazole ring, which can be synthesized from 3-amino-1,2,4-triazole . This intermediate is then subjected to further reactions to introduce the benzoyl and benzoic acid groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, featuring a similar triazole structure.
Flupoxam: An herbicide with a 1,2,4-triazole moiety.
Uniqueness
What sets 3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid apart from these compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[[2-chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-14-5-4-12(21-8-18-19-9-21)7-13(14)15(22)20-11-3-1-2-10(6-11)16(23)24/h1-9H,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYOYATJQGXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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